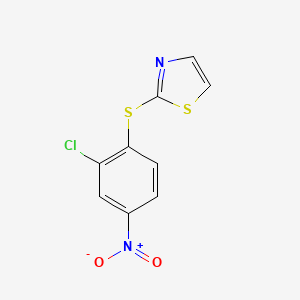
(2R)-2-hydroxy-2-(pyridin-3-yl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Hydroxy-2-(3-pyridyl)acetic acid is a chiral compound featuring a pyridine ring substituted with a hydroxyacetic acid moiety. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both a hydroxyl group and a carboxylic acid group makes it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-hydroxy-2-(3-pyridyl)acetic acid typically involves the use of Meldrum’s acid derivatives. The process begins with the nucleophilic substitution of activated pyridine-N-oxides, followed by ring-opening and decarboxylation reactions . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production methods often employ palladium-catalyzed cross-coupling reactions with lithium enolates or silyl enol ethers . These methods are favored for their efficiency and scalability, allowing for the production of large quantities of the compound under controlled conditions.
化学反应分析
Types of Reactions: ®-2-Hydroxy-2-(3-pyridyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halopyridines and activated methylene compounds are employed under conditions of palladium-catalyzed cross-coupling.
Major Products:
Oxidation: Formation of 2-keto-2-(3-pyridyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(3-pyridyl)ethanol.
Substitution: Formation of various substituted pyridylacetic acid derivatives.
科学研究应用
®-2-Hydroxy-2-(3-pyridyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-2-hydroxy-2-(3-pyridyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing its biological activity .
相似化合物的比较
2-Pyridylacetic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Hydroxy-2-pyridylacetic acid: Similar structure but with the hydroxyl group in a different position, affecting its chemical properties and biological activity.
2-(1-Amidoalkyl)pyridines: Structurally related but with an amide group, leading to different chemical behavior.
Uniqueness: ®-2-Hydroxy-2-(3-pyridyl)acetic acid is unique due to its chiral nature and the presence of both hydroxyl and carboxylic acid groups
属性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C7H7NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h1-4,6,9H,(H,10,11)/t6-/m1/s1 |
InChI 键 |
CEJOQRNGUDYAKK-ZCFIWIBFSA-N |
手性 SMILES |
C1=CC(=CN=C1)[C@H](C(=O)O)O |
规范 SMILES |
C1=CC(=CN=C1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4,6-Dichloro-pyrimidin-2-yloxy)-phenyl]-acetamide](/img/structure/B8283314.png)


![(+/-)[2-Ethyl-1-phenyl-2-(1-pyrrolidinyl)butyl]amine](/img/structure/B8283331.png)



![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxamidine](/img/structure/B8283368.png)
![Ethyl (2-dichloromethylimidazo[1,2-a]pyridin-8-yl)carboxylate](/img/structure/B8283375.png)
![1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene](/img/structure/B8283384.png)
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-(1H,3H)-imidazolone](/img/structure/B8283398.png)


